![molecular formula C17H17N3O5 B2836799 N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941895-30-3](/img/structure/B2836799.png)
N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
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Description
Scientific Research Applications
Synthesis and Chemical Characterization
- Research has led to the development of novel synthetic approaches for oxalamides and their derivatives, providing useful formulas for anthranilic acid derivatives and oxalamides with high yield and operational simplicity (Mamedov et al., 2016).
Applications in Material Science
- A study on azo polymers demonstrated the potential of using nitrophenyl derivatives in the creation of materials with reversible optical storage capabilities, highlighting the cooperative motion of polar side groups in amorphous polymers and its impact on photoinduced birefringence (Meng et al., 1996).
Pharmacological Investigations
- Investigations into chemopreventive agents for cancer treatment have identified compounds like N-(4-hydroxyphenyl)retinamide (4-HPR) for their potential in inhibiting mammary tumor development, emphasizing the importance of structural analogues of nitrophenyl compounds in medical research (Moon et al., 1989).
Environmental Science Applications
- The photoassisted Fenton reaction, involving the decomposition of organic pollutants, showcases the role of nitrophenyl derivatives in enhancing the efficiency of water purification processes (Pignatello & Sun, 1995).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-25-13-7-5-12(6-8-13)18-16(21)17(22)19-14-9-4-11(2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBRFGHJVQBJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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